Bafilomycin A
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Overview
Description
Bafilomycin A is a macrolide antibiotic derived from the bacterium Streptomyces griseusThis compound is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .
Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.
Scientific Research Applications
Bafilomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool compound to study the role of V-ATPase in various cellular processes. In biology, this compound is used to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes . In medicine, it has been investigated for its potential anti-cancer properties, as it can induce apoptosis in cancer cells by disrupting intracellular pH homeostasis . Additionally, this compound has applications in studying the mechanisms of infectious diseases and the development of new therapeutic strategies .
Mechanism of Action
Bafilomycin A exerts its effects by specifically inhibiting V-ATPase, an enzyme that pumps protons into intracellular compartments, thereby acidifying them. By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to an increase in the pH of endosomes, lysosomes, and other vesicles . This disruption in pH homeostasis affects various cellular processes, including protein degradation, autophagy, and ion homeostasis .
Comparison with Similar Compounds
Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .
Properties
The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |
CAS No. |
116764-51-3 |
Molecular Formula |
C35H58O9 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |
InChI Key |
XDHNQDDQEHDUTM-XJKSCTEHSA-N |
Isomeric SMILES |
C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
116764-51-3 | |
Pictograms |
Irritant |
Synonyms |
bafilomycin A |
Origin of Product |
United States |
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